molecular formula C18H18N2O2S B3489010 (5Z)-5-{[1-(3,4-Dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene}-1,3-thiazolidine-2,4-dione

(5Z)-5-{[1-(3,4-Dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene}-1,3-thiazolidine-2,4-dione

Cat. No.: B3489010
M. Wt: 326.4 g/mol
InChI Key: LBILVRNXTYBUGB-SXGWCWSVSA-N
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Description

(5Z)-5-{[1-(3,4-Dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene}-1,3-thiazolidine-2,4-dione is a complex organic compound with a unique structure that combines a thiazolidine-2,4-dione core with a pyrrole ring substituted with a 3,4-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[1-(3,4-Dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene}-1,3-thiazolidine-2,4-dione typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrole ring, followed by the introduction of the 3,4-dimethylphenyl group. The thiazolidine-2,4-dione core is then synthesized and coupled with the pyrrole derivative under specific conditions to ensure the formation of the desired (5Z) isomer.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[1-(3,4-Dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene}-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different isomers or derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, solvents like dichloromethane or ethanol, and specific pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce different isomers of the original compound. Substitution reactions can lead to a wide range of derivatives with varying functional groups.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-5-{[1-(3,4-Dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene}-1,3-thiazolidine-2,4-dione is studied for its unique structural properties and potential as a building block for more complex molecules.

Biology

In biological research, this compound may be investigated for its interactions with biological macromolecules, such as proteins and nucleic acids. Its structural features could make it a candidate for studying enzyme inhibition or receptor binding.

Medicine

In medicinal chemistry, the compound’s potential therapeutic properties are of interest. It may be explored for its activity against various diseases, including cancer, due to its ability to interact with specific molecular targets.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (5Z)-5-{[1-(3,4-Dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene}-1,3-thiazolidine-2,4-dione involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, potentially inhibiting enzyme activity or modulating receptor function. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    (5Z)-5-{[1-(3,4-Dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene}-1,3-thiazolidine-2,4-dione: The parent compound.

    (5E)-5-{[1-(3,4-Dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene}-1,3-thiazolidine-2,4-dione: An isomer with a different configuration.

    This compound derivatives: Compounds with additional functional groups or modifications.

Uniqueness

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. Its ability to undergo various reactions and interact with molecular targets makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(5Z)-5-[[1-(3,4-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S/c1-10-5-6-15(7-11(10)2)20-12(3)8-14(13(20)4)9-16-17(21)19-18(22)23-16/h5-9H,1-4H3,(H,19,21,22)/b16-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBILVRNXTYBUGB-SXGWCWSVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=CC(=C2C)C=C3C(=O)NC(=O)S3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)N2C(=CC(=C2C)/C=C\3/C(=O)NC(=O)S3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-5-{[1-(3,4-Dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene}-1,3-thiazolidine-2,4-dione
Reactant of Route 2
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(5Z)-5-{[1-(3,4-Dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene}-1,3-thiazolidine-2,4-dione
Reactant of Route 3
Reactant of Route 3
(5Z)-5-{[1-(3,4-Dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene}-1,3-thiazolidine-2,4-dione
Reactant of Route 4
(5Z)-5-{[1-(3,4-Dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene}-1,3-thiazolidine-2,4-dione
Reactant of Route 5
Reactant of Route 5
(5Z)-5-{[1-(3,4-Dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene}-1,3-thiazolidine-2,4-dione
Reactant of Route 6
(5Z)-5-{[1-(3,4-Dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene}-1,3-thiazolidine-2,4-dione

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